2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
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Overview
Description
2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H20FNO3S2 and its molecular weight is 357.46. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multi-step processes, starting from commercially available reagents. One common method includes:
Formation of Azetidinone Intermediate: : An initial step usually involves the synthesis of an azetidinone intermediate, using a suitable nitrogen source and specific conditions to cyclize the molecule into the azetidine structure.
Sulfonation: : Introduction of the 4-fluorophenylsulfonyl group via sulfonation reactions with corresponding sulfonyl chloride under basic conditions.
Thioether Formation:
Industrial Production Methods: Scaling up the production to industrial levels would necessitate optimizing the synthetic route for efficiency, yield, and cost-effectiveness. This involves rigorous process development to ensure reproducibility and safety, often integrating automated systems and advanced purification techniques to achieve high-purity products.
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, potentially converting the thioether group to sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Conversely, reduction reactions may target functional groups such as ketones or the sulfonyl moiety, utilizing reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur, especially at electrophilic centers, facilitated by nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, m-CPBA.
Reduction: : LiAlH4, NaBH4.
Substitution: : Alkyl halides, nucleophiles like thiols.
Major Products Formed:
Sulfoxides/Sulfones: : From oxidation reactions.
Alcohols/Alkanes: : From reduction of ketones or sulfonyl groups.
New Substituted Derivatives: : From substitution reactions.
Scientific Research Applications
Chemistry: : 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone serves as a valuable intermediate in synthetic organic chemistry, aiding the development of complex molecular architectures and novel compounds for various applications.
Biology: : This compound may act as a biochemical probe, helping to study enzyme mechanisms, protein-ligand interactions, or metabolic pathways due to its unique structural features.
Medicine: : Potential pharmaceutical applications include its evaluation as a lead compound in drug discovery, targeting specific biological pathways involved in diseases, such as inflammation or cancer.
Industry: : In industrial settings, it may be used in the development of specialty chemicals, agrochemicals, or materials science, offering utility in diverse applications.
Mechanism of Action
The mechanism by which 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone exerts its effects is primarily dictated by its molecular interactions with specific targets. Potential mechanisms include:
Enzyme Inhibition/Activation: : Binding to the active site or allosteric sites of enzymes, thereby modulating their activity.
Protein-Ligand Interactions: : Interacting with proteins, influencing their structure, stability, or function.
Cellular Pathways: : Affecting cellular signaling pathways, potentially altering gene expression or metabolic processes.
Comparison with Similar Compounds
Compared to similar azetidinone and sulfonyl-containing compounds, 2-(Cyclopentylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone stands out due to the cyclopentylthio group, which imparts distinct steric and electronic properties. Similar compounds might include:
Azetidinones: : Varying in side chain functionalities, affecting their chemical reactivity and biological activity.
Sulfonyl Derivatives: : Other derivatives with differing alkyl or aryl groups, offering variations in physicochemical properties and applications.
Thioether Compounds: : Compounds with alternative thioether groups, altering their chemical behavior and utility.
This compound's unique combination of functional groups makes it a subject of considerable interest, providing opportunities for advancements in multiple scientific disciplines.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3S2/c17-12-5-7-14(8-6-12)23(20,21)15-9-18(10-15)16(19)11-22-13-3-1-2-4-13/h5-8,13,15H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDADYNRKMWDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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